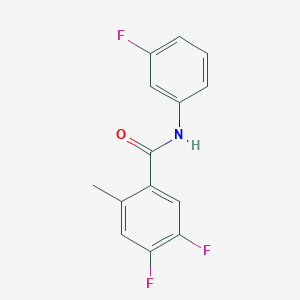

4,5-difluoro-N-(3-fluorophenyl)-2-methylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of fluorinated benzamides, including compounds similar to 4,5-difluoro-N-(3-fluorophenyl)-2-methylbenzamide, typically involves condensation reactions of fluorobenzoyl chlorides with fluorinated anilines. A representative process for a related compound achieved a high yield (88%) from the condensation of 2-fluorobenzoyl chloride with 2,3-difluoroaniline, demonstrating the feasibility and efficiency of synthesizing complex fluorinated benzamides (Hehir & Gallagher, 2023).

Molecular Structure Analysis

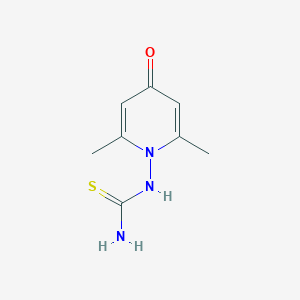

The crystal structure of fluorinated benzamides reveals that the aromatic rings tend to be co-planar, with the central amide group oriented at an angle influenced by hydrogen bonding. This structure is stabilized further by C-H⋯F/O interactions and C-F⋯C stacking contacts, highlighting the impact of fluorine atoms on the molecular conformation (Hehir & Gallagher, 2023).

Chemical Reactions and Properties

Iron-catalyzed, fluoroamide-directed C-H fluorination has been demonstrated as a mild method to introduce fluorine into benzamide compounds. This technique, which involves the chemoselective transfer of fluorine to provide the corresponding fluorides, shows broad substrate scope and functional group tolerance, suggesting a versatile approach for modifying compounds like 4,5-difluoro-N-(3-fluorophenyl)-2-methylbenzamide (Groendyke, AbuSalim, & Cook, 2016).

Physical Properties Analysis

The physical properties of fluorinated benzamides can be influenced by the presence of fluorine atoms, as seen in studies involving crystallographic analysis. These analyses have shown that fluorine atoms contribute to the formation of stable crystal structures through a variety of intermolecular interactions, including hydrogen bonding and π-π stacking, which could affect the solubility, melting point, and stability of such compounds (Suchetan et al., 2016).

Chemical Properties Analysis

Fluorine atoms significantly impact the chemical properties of benzamides by enhancing their reactivity and stability. This is evident in the microwave-induced synthesis of fluorobenzamides, where the presence of a fluorine atom at specific positions is essential for increasing antimicrobial activity. Such insights are crucial for understanding the reactivity patterns and potential biological activities of fluorinated benzamides (Desai, Rajpara, & Joshi, 2013).

Wissenschaftliche Forschungsanwendungen

Iron-Catalyzed, Fluoroamide-Directed C-H Fluorination

A study by Groendyke, AbuSalim, and Cook (2016) describes a mild, amide-directed fluorination of benzylic, allylic, and unactivated C-H bonds mediated by iron. This process demonstrates a broad substrate scope and functional group tolerance without the use of noble metal additives. The reaction's chemoselectivity and high yield suggest potential applications in synthesizing fluorinated compounds similar to 4,5-difluoro-N-(3-fluorophenyl)-2-methylbenzamide, which could be beneficial in developing new pharmaceuticals or materials with enhanced properties due to the presence of fluorine atoms (Groendyke, AbuSalim, & Cook, 2016).

Synthesis and Characterization of Novel Aromatic Polyimides

Butt, Akhtar, Zafar-uz-Zaman, and Munir (2005) synthesized new diamines and polymerized them with various anhydrides to create polyimides with high thermal stability and good solubility in organic solvents. Although the study focuses on polyimides, the methodology and the importance of fluorinated compounds in enhancing material properties could extend to the synthesis and application of fluorinated benzamides in materials science (Butt et al., 2005).

Antitumor Benzothiazoles

Hutchinson et al. (2001) discussed the synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles, highlighting the potential of fluorinated compounds in medicinal chemistry for their cytotoxic activity in human cancer cell lines. This research suggests the relevance of exploring fluorinated benzamides for antitumor properties (Hutchinson et al., 2001).

Use of Fluoroform in the Synthesis of Difluoromethoxy- and Difluorothiomethoxyarenes

Thomoson and Dolbier (2013) presented a method using fluoroform as a source of difluorocarbene for converting phenols and thiophenols into their difluoromethoxy derivatives. This research demonstrates the versatility of using fluorinated reagents for synthesizing fluorinated compounds, which could be applicable in developing methodologies for compounds like 4,5-difluoro-N-(3-fluorophenyl)-2-methylbenzamide (Thomoson & Dolbier, 2013).

Fine Design of Photoredox Systems for Catalytic Fluoromethylation

Koike and Akita (2016) discussed the development of new protocols for tri- and difluoromethylation of various skeletons, highlighting the importance of fluoromethyl groups in pharmaceuticals and agrochemicals. This suggests the potential application of fluorinated benzamides in synthesizing compounds with similar functional groups for use in these industries (Koike & Akita, 2016).

Eigenschaften

IUPAC Name |

4,5-difluoro-N-(3-fluorophenyl)-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3NO/c1-8-5-12(16)13(17)7-11(8)14(19)18-10-4-2-3-9(15)6-10/h2-7H,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKORNPDHTPAPDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)NC2=CC(=CC=C2)F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70350706 |

Source

|

| Record name | ST4065247 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-difluoro-N-(3-fluorophenyl)-2-methylbenzamide | |

CAS RN |

5547-67-1 |

Source

|

| Record name | ST4065247 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{4-[(mesitylsulfonyl)amino]phenyl}acetic acid](/img/structure/B5559607.png)

![4-(3,5-dimethylphenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5559630.png)

![2-phenyl-6-[(2-pyridin-3-ylpyrrolidin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5559632.png)

![(3R*,4R*)-1-{[4-(dimethylamino)phenyl]acetyl}-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5559636.png)

![2-{3-[(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]piperidin-1-yl}acetamide](/img/structure/B5559650.png)

![ethyl 4-amino-2-({2-[methyl(phenyl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B5559659.png)

![(1S*,5R*)-6-(5-methoxy-2-furoyl)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5559667.png)

![(3R*,4S*)-4-cyclopropyl-1-{[2-methyl-5-(3-methyl-1H-pyrazol-5-yl)-3-thienyl]sulfonyl}pyrrolidin-3-amine](/img/structure/B5559668.png)

![5-butyl-4-ethyl-2-{2-[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]-2-oxoethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5559678.png)

![2-benzyl-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5559703.png)